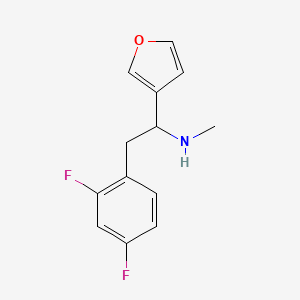

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine

Description

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is a fluorinated aromatic amine derivative featuring a 2,4-difluorophenyl group, a furan-3-yl moiety, and a methyl-substituted ethanamine backbone. The compound’s design leverages fluorine atoms for enhanced lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking interactions in biological systems .

Properties

Molecular Formula |

C13H13F2NO |

|---|---|

Molecular Weight |

237.24 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine |

InChI |

InChI=1S/C13H13F2NO/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15/h2-5,7-8,13,16H,6H2,1H3 |

InChI Key |

GAZXGOUAFIQOPD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

E2 Elimination Reactions

The tertiary amine group enables β-hydrogen elimination under basic conditions. While Hofmann elimination typically requires quaternary ammonium salts, this compound may undergo analogous E2 mechanisms if protonated or alkylated.

Key observations :

-

Steric effects : The bulky 2,4-difluorophenyl and furan groups favor elimination at the least hindered β-hydrogen (Figure 1A).

-

Electronic effects : Electron-withdrawing fluorine atoms stabilize transition states with partial negative charges, increasing Hofmann-like product selectivity .

Acid-Base Reactions

The amine group acts as a weak base (pKa ~10–11), participating in proton transfer reactions:

Key interactions :

-

Forms water-soluble salts with strong acids (e.g., HCl → hydrochloride salt).

-

Reacts with Lewis acids (e.g., BF₃) to form coordination complexes, altering solubility and reactivity.

Stability :

-

The electron-withdrawing fluorine atoms reduce basicity compared to non-fluorinated analogs, enhancing stability in acidic environments .

Nucleophilic Substitution

While the N-methyl group limits direct substitution, the compound can act as a nucleophile in SN2 reactions when deprotonated:

Example :

-

Limited by steric hindrance from the furan and difluorophenyl groups.

Oxidative Pathways

The tertiary amine is resistant to oxidation, but harsh conditions (e.g., KMnO₄/H⁺) may yield:

-

N-oxide derivatives : Increases polarity for pharmaceutical applications.

-

Degradation products : Fragmentation of the furan ring under strong oxidative stress.

Photochemical Reactivity

The furan moiety may undergo [2+2] photocycloaddition under UV light, forming cyclobutane derivatives (Figure 1B) .

Critical factors :

-

Wavelength-dependent excitation (optimal at 254 nm).

-

Solvent polarity influences reaction efficiency (e.g., acetonitrile > hexane).

Figure 1: Proposed Reaction Pathways

A. E2 Elimination

B. [2+2] Photocycloaddition

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential drug candidate for treating various diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several amine derivatives, including fluorinated phenyl groups, heterocyclic systems, and alkylamine chains. Below is a comparative analysis:

Table 1: Structural Comparison of Analogues

Functional and Pharmacological Differences

- Fluorophenyl vs.

- Furan-3-yl vs. Furan-2-yl : Substitution at the furan’s 3-position (target) versus 2-position (e.g., 58924-66-6 ) may influence steric interactions in enzymatic pockets.

- Chain Length and Branching : The ethanamine backbone in the target compound contrasts with propylamine (e.g., 637015-27-1 ) or branched chains (e.g., 58924-66-6 ), affecting conformational flexibility and solubility.

Table 2: Physicochemical and Bioactivity Insights

*Predicted using fragment-based methods.

Biological Activity

The compound 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine (CAS No. 1406924-73-9) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, structure-activity relationship (SAR) studies within related compounds have demonstrated potent in vitro activity against various cancer cell lines, including breast, ovarian, and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Preliminary data suggest that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition could potentially enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

In Silico Studies

In silico analyses have been conducted to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound. Molecular docking studies indicate favorable binding interactions with target proteins involved in cancer and neurodegenerative diseases. These computational studies are crucial for understanding the pharmacokinetic properties and optimizing the compound for further development .

Study 1: Antitumor Efficacy

In a recent study focusing on the antitumor efficacy of related compounds, researchers found that derivatives of This compound exhibited IC50 values in the nanomolar range against specific cancer cell lines. The study highlighted the importance of fluorine substitution at the phenyl ring in enhancing biological activity .

Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective potential of compounds with a similar structure. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures. The study suggested that the presence of a furan moiety might contribute to this protective effect by modulating oxidative pathways .

Data Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1406924-73-9 |

| Molecular Weight | 237.25 g/mol |

| Purity | ≥ 98% |

| Antitumor IC50 (example) | Nanomolar range |

| AChE Inhibition | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A boron fluoride ethylefirate catalyst has been effective in similar fluorophenyl-furan derivatives, enabling selective coupling of difluorophenyl and furan moieties under mild conditions (40–60°C, 12–24 h) . For intermediates like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, sodium borohydride reduction in ethanol at reflux (3 h) followed by recrystallization yields pure crystals .

- Key Parameters : Catalyst choice (e.g., BF₃·Et₂O vs. Pd-based), solvent polarity, and stoichiometric ratios of amines/ketones critically affect regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C/¹⁹F NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and methylamine integration .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between fluorophenyl and furan rings) and hydrogen-bonding networks .

- LC-MS/MS : Detects trace impurities (e.g., genotoxic byproducts) at ≤0.3 µg/g via positive electrospray ionization .

Q. What safety protocols should be followed during synthesis and handling?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, protective eyewear, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., furan derivatives).

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Approach :

- Catalyst Screening : Compare BF₃·Et₂O (60% yield) with transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorophenyl intermediates but may require post-reaction purification .

- Scale-Up Challenges : Monitor exothermic reactions (e.g., borohydride reductions) and implement controlled temperature gradients .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Assay Replication : Standardize microbial strains (e.g., Candida albicans for antifungal tests) and culture conditions (pH, temperature) .

- Structural Analogs : Compare with derivatives like 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione, which shows confirmed antimicrobial activity via membrane disruption .

- Dose-Response Studies : Test across a wider concentration range (0.1–100 µM) to identify sub-MIC effects .

Q. What advanced analytical methods are suitable for detecting and quantifying synthetic intermediates or degradation products?

- Techniques :

- LC-MS/MS with ESI+ : Validated for detecting impurities at 0.3 µg/g with a C18 column (3.5 µm, 100 Å) and acetonitrile/water gradient .

- GC-MS : Analyze volatile byproducts (e.g., methylamine derivatives) using electron-impact ionization .

- HPLC-UV : Monitor reaction progress with λ = 254 nm (aromatic rings) or 210 nm (amine groups) .

Q. What mechanistic insights exist for its potential antifungal activity?

- Hypotheses :

- Target Binding : The difluorophenyl group may inhibit fungal lanosterol 14α-demethylase (CYP51), analogous to triazole antifungals like fluconazole .

- Synergistic Effects : Combine with commercial fungicides (e.g., tebuconazole) to assess potency enhancement against resistant strains .

- In Silico Modeling : Dock the compound into CYP51 active sites using molecular dynamics to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.